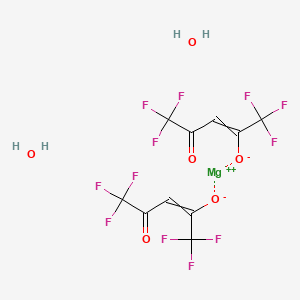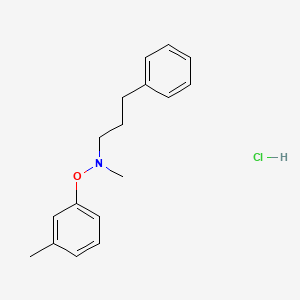
Magnesium hexafluoro-2,4-pentanedionate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hexafluoro-2,4-pentanedionate dihydrate is a chemical compound used in various applications, including as a precursor in metal−organic chemical vapor deposition (MOCVD) processes for thin film growth due to its low melting point and excellent volatility. It has been studied for its potential in creating high-quality MgO thin films, which are crucial for numerous technological applications.
Synthesis Analysis
The compound can be synthesized in a single-step aqueous reaction under ambient conditions. A notable synthesis involves creating a series of magnesium metal−organic chemical vapor deposition (MOCVD) precursors that are low-melting, highly volatile, and thermally/air stable, with magnesium hexafluoro-2,4-pentanedionate dihydrate being a key example. This synthesis approach allows for the production of phase-pure MgO thin films on various substrates over a specific temperature range (Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of magnesium hexafluoro-2,4-pentanedionate dihydrate has been characterized through techniques like single-crystal X-ray diffraction, showcasing its effective use in thin film growth processes due to its desirable physical and chemical properties.
Chemical Reactions and Properties
Magnesium hexafluoro-2,4-pentanedionate dihydrate participates in a variety of chemical reactions, highlighting its reactivity and versatility. It serves as a precursor for magnesium oxide (MgO) formation, demonstrating significant potential for thin film applications due to its thermal stability and volatility.
Physical Properties Analysis
This compound exhibits significantly lower melting points and higher volatilities compared to most previously reported magnesium precursors, making it an ideal candidate for MOCVD processes. Its physical properties, including phase stability and melting behavior, are crucial for its application in thin film deposition.
Chemical Properties Analysis
The chemical properties of magnesium hexafluoro-2,4-pentanedionate dihydrate, such as its reactivity towards other compounds and its stability under various conditions, have been extensively studied. Its effectiveness in producing high-quality MgO thin films through MOCVD highlights its chemical robustness and suitability for technological applications.
- Synthesis and Characterization of Low-Melting, Highly Volatile Magnesium MOCVD Precursors (Wang et al., 2005).
Wissenschaftliche Forschungsanwendungen
Advanced Materials and Coatings
Research has indicated magnesium and its alloys' potential in various applications, including advanced materials for the aerospace, automotive, and biomedical fields due to their superior biocompatibility and mechanical properties. Magnesium hexafluoro-2,4-pentanedionate dihydrate, as a precursor, plays a crucial role in the synthesis and coating processes to improve the properties of magnesium alloys. For example, functionalized polymer coatings on magnesium alloys have shown significant advancements in corrosion resistance and biocompatibility, making them suitable for biomedical applications, such as biodegradable implants (Li et al., 2018).
Biodegradable Materials for Orthopedic Applications
Magnesium-based materials, including those derived from magnesium hexafluoro-2,4-pentanedionate dihydrate, are being extensively studied for their application in orthopedics. These materials offer promising properties such as biodegradability and mechanical compatibility with bone, making them ideal for use as bone scaffolds, implants, and other orthopedic devices. Research has focused on enhancing the corrosion resistance and mechanical integrity of magnesium alloys through surface modifications and coatings to extend their application in the medical field (Zhao et al., 2017).
Environmental and Corrosion Resistance
Magnesium alloys, including those modified with magnesium hexafluoro-2,4-pentanedionate dihydrate, are being explored for their high corrosion resistance, which is essential for their longevity and durability in various applications. Innovations in coatings and surface treatments derived from this compound have been shown to significantly improve the environmental resistance of magnesium alloys, making them more suitable for use in harsh conditions, such as in automotive and aerospace industries (Gusieva et al., 2015).
Hydrogen Storage Technologies
The role of magnesium hexafluoro-2,4-pentanedionate dihydrate extends into the field of energy, particularly in hydrogen storage technologies. Magnesium-based alloys have been identified as potential materials for solid-state hydrogen storage due to their high capacity and favorable thermodynamics. Research is focused on improving the hydrogen sorption properties of magnesium alloys through nanostructuring and alloying, facilitated by precursors like magnesium hexafluoro-2,4-pentanedionate dihydrate (Hitam et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, Magnesium 2,4-pentanedionate dihydrate, suggests that it may cause respiratory irritation. It advises to avoid breathing dust, to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area4.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of Magnesium hexafluoro-2,4-pentanedionate dihydrate from the available resources.
Please note that this information is based on the available resources and there might be more recent studies or data related to Magnesium hexafluoro-2,4-pentanedionate dihydrate.
Eigenschaften
IUPAC Name |
magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOUVTSJWSMSKS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12MgO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium hexafluoro-2,4-pentanedionate dihydrate | |
CAS RN |
19648-85-2 |
Source


|
| Record name | Magnesium hexafluoroacetylacetonate 1,2-dimethoxyethane complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)





![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)